molecular formula C8H2BrF4N B13428705 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B13428705
M. Wt: 268.01 g/mol
InChI Key: XEGRCBUZEMZNPB-UHFFFAOYSA-N
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Description

Chemical Structure: C₈H₃BrF₄N (MW: 250.02 g/mol, CAS: 1483-55-2) .
Properties:

  • Melting Point: 50–51°C
  • Boiling Point: 107–115°C (10 torr)
  • Density: 1.71 g/cm³ (predicted)
  • Purity: ≥97% (commercially available, though packaging size may vary) .

This compound features a benzonitrile core substituted with bromine (position 2), fluorine (position 3), and a trifluoromethyl group (position 5). The combination of electron-withdrawing groups (Br, F, CF₃) enhances its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2H

InChI Key

XEGRCBUZEMZNPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts, ligands, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative, while palladium-catalyzed coupling with an aryl halide can produce a biaryl compound.

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS: 1735-53-1)
  • Structure : Bromine at position 4, CF₃ at position 3.
  • Commercial Availability: Sold by TCI Chemicals at 95–97% purity (priced at ¥5,200–18,300 per 1–5 g) .
2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2)

Functional Group Variants

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 875664-28-1)
  • Structure : Aldehyde (-CHO) replaces nitrile (-CN).
  • Impact : The aldehyde group increases polarity and susceptibility to oxidation, making it less stable than the nitrile analog .
2-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 1483-56-3)
  • Structure : Carboxylic acid (-COOH) replaces nitrile.
  • Applications : Useful in metal-organic frameworks (MOFs) but requires careful pH control due to acidity .

Substituted Derivatives

5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1445995-71-0)
  • Structure : Methoxy (-OCH₃) replaces fluorine at position 3.
  • Properties :
    • Molecular Weight : 280.04 g/mol
    • Impact : Methoxy’s electron-donating nature reduces electrophilicity compared to the fluorine-substituted target compound .
5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6)
  • Structure : Combines fluorine (position 3) and methoxy (position 2).
  • Safety : Classified under GHS guidelines, requiring precautions for inhalation and skin contact .

Amino and Hydroxy Derivatives

4-Amino-2-(trifluoromethyl)benzonitrile
  • Structure: Amino (-NH₂) replaces bromine and fluorine.
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine
  • Structure : Phenylalanine backbone with fluoro and CF₃ groups.
  • Applications : Used in peptide synthesis for modulating metabolic stability .

Key Findings

  • Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, favoring aryl cross-coupling (e.g., Suzuki reactions), while methoxy groups reduce reactivity .
  • Stability : Brominated nitriles exhibit higher thermal stability compared to aldehydes or carboxylic acids .
  • Commercial Viability : The target compound is priced competitively but requires specialized handling due to bromine and fluorine content .

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